Ethyl 1,2,4-oxadiazole-3-carboxylate

Description

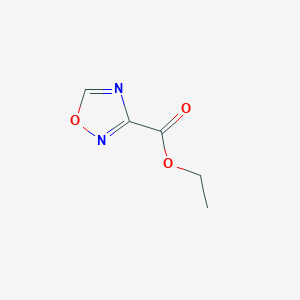

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-9-5(8)4-6-3-10-7-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQYOUPZOHBXRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960137 | |

| Record name | Ethyl 1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39512-59-9 | |

| Record name | Ethyl 1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,2,4-oxadiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 1,2,4-oxadiazole-3-carboxylate

An In-Depth Technical Guide to the Synthesis of Ethyl 1,2,4-Oxadiazole-3-carboxylate

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone pharmacophore in modern medicinal chemistry, prized for its role as a metabolically robust bioisostere for esters and amides.[1][2] Its incorporation into drug candidates often enhances pharmacokinetic profiles and target engagement. This guide provides a comprehensive, in-depth exploration of the synthesis of this compound, a versatile building block for drug discovery. We will dissect the prevailing synthetic strategy, provide detailed, field-tested protocols for its execution, and discuss the critical aspects of reaction mechanism, characterization, and troubleshooting, tailored for researchers, medicinal chemists, and process development scientists.

Strategic Overview: The Amidoxime Route

The most reliable and widely adopted method for constructing the 1,2,4-oxadiazole ring is the condensation of an amidoxime with a suitable acylating agent, followed by a dehydrative cyclization.[3][] This [4+1] atom approach is favored due to the accessibility of starting materials and generally high yields.[5]

For the synthesis of this compound, the retrosynthetic analysis points to two key precursors:

-

Formamidoxime : This provides the N-C-N backbone and the hydrogen atom at the C5 position of the final heterocycle.

-

Ethyl Chlorooxoacetate (Mono-ethyl oxalyl chloride) : This electrophilic partner provides the C3-carbonyl carbon and the attached ethyl carboxylate group.

The overall synthetic workflow can be visualized as a two-stage process: initial O-acylation of the amidoxime followed by an intramolecular cyclization.

Mechanistic Insights: From Acylation to Cyclization

Understanding the reaction mechanism is paramount for optimization and troubleshooting. The synthesis proceeds through two distinct, critical steps.

-

O-Acylation: Formamidoxime, possessing a nucleophilic hydroxylamino group, attacks the highly electrophilic carbonyl carbon of ethyl chlorooxoacetate. A non-nucleophilic base, such as triethylamine or pyridine, is crucial. Its role is not catalytic; it acts as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction. This prevents the protonation of the formamidoxime, which would deactivate it as a nucleophile. The result is the formation of an O-acyl formamidoxime intermediate.

-

Cyclodehydration: The O-acylated intermediate is poised for intramolecular cyclization. This step is typically promoted by heating (thermal cyclization). The lone pair on the sp²-hybridized nitrogen of the amidoxime attacks the proximate ester carbonyl carbon. This forms a transient tetrahedral intermediate which subsequently collapses, eliminating a molecule of water to yield the aromatic and thermodynamically stable 1,2,4-oxadiazole ring system.

Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Ethyl chlorooxoacetate is corrosive and a lachrymator.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Density (g/mL) | Key Properties |

| Hydroxylamine HCl | 5470-11-1 | 69.49 | - | Solid, hygroscopic |

| Sodium Carbonate | 497-19-8 | 105.99 | - | Solid, base |

| Formamidoxime | 624-82-8 | 60.06 | - | Solid, prepared in situ or sourced |

| Ethyl Chlorooxoacetate | 4755-77-5 | 136.53 | 1.222 | Liquid, corrosive, lachrymator |

| Triethylamine | 121-44-8 | 101.19 | 0.726 | Liquid, base, pungent odor |

| Acetonitrile (ACN) | 75-05-8 | 41.05 | 0.786 | Anhydrous solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 0.902 | Extraction solvent |

Protocol 1: Preparation of Formamidoxime

Formamidoxime is the essential nucleophile for this synthesis.[6] While commercially available, it can also be prepared from readily available precursors. The most common laboratory method involves the reaction of a nitrile with hydroxylamine.[6] For formamidoxime, a precursor like hydrogen cyanide is impractical; a safer alternative is to generate it or use a stable equivalent. A standard, reliable method uses hydroxylamine hydrochloride and a base.[6]

-

1. Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroxylamine hydrochloride (10.0 g, 144 mmol) and sodium carbonate (7.6 g, 72 mmol).

-

2. Reaction: Add 100 mL of 95% ethanol. The mixture will effervesce. Stir the resulting slurry at 60-70 °C for 4-6 hours. Note: This step generates free hydroxylamine.

-

3. Workup: Cool the reaction mixture to room temperature and filter to remove the sodium chloride byproduct.

-

4. Isolation: Concentrate the filtrate under reduced pressure to yield crude formamidoxime, which can often be used in the next step without further purification. Purity can be assessed by melting point (112-115 °C).

Protocol 2:

This protocol is adapted from a highly successful, analogous procedure for a substituted benzamidoxime.

-

1. Setup: To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add formamidoxime (5.00 g, 83.2 mmol, 1.0 eq) and 100 mL of anhydrous acetonitrile.

-

2. Base Addition: Add triethylamine (17.4 mL, 12.6 g, 124.8 mmol, 1.5 eq). Stir the mixture to ensure homogeneity.

-

3. Acylation (O-Acylation): Cool the flask in an ice-water bath (0-5 °C). Add a solution of ethyl chlorooxoacetate (12.4 g, 90.8 mmol, 1.1 eq) in 20 mL of anhydrous acetonitrile dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C. A white precipitate (triethylamine hydrochloride) will form.

-

4. Cyclization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 82 °C) and maintain for 7-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the O-acylated intermediate is consumed.

-

5. Workup: Cool the reaction mixture to room temperature. Filter off the triethylamine hydrochloride precipitate and wash the solid with a small amount of cold acetonitrile.

-

6. Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL).

-

7. Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1) to afford this compound as a pure compound.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the final product.

| Property | Expected Value |

| Appearance | Colorless oil or low-melting solid |

| Molecular Formula | C₅H₆N₂O₃ |

| Molecular Weight | 142.11 g/mol [2] |

| Mass Spec (ESI+) | m/z 143.04 [M+H]⁺, 165.03 [M+Na]⁺ |

| ¹H NMR (Predicted) | δ ~8.8-9.0 (s, 1H, oxadiazole C5-H), 4.4-4.5 (q, J ≈ 7.1 Hz, 2H, -OCH₂ CH₃), 1.4-1.5 (t, J ≈ 7.1 Hz, 3H, -OCH₂CH₃ ) |

| ¹³C NMR (Predicted) | δ ~170-175 (C5), ~160-165 (C3), ~158-160 (Ester C=O), ~62-64 (-O CH₂CH₃), ~13-15 (-OCH₂CH₃ ) |

| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~1740 (C=O, ester), ~1600 (C=N), ~1250 (C-O stretch) |

Note: NMR chemical shifts are predictions based on the structure and data from analogous compounds. Spectra should be run in CDCl₃ or DMSO-d₆.

Troubleshooting and Field Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete acylation due to moisture. 2. Incomplete cyclization. 3. Degradation of starting material. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Increase reflux time or consider a higher-boiling solvent like toluene. A catalytic amount of a stronger base (e.g., DBU) can sometimes promote cyclization at lower temperatures. 3. Use freshly prepared or properly stored formamidoxime. |

| Multiple Spots on TLC after Reaction | 1. Unreacted starting material. 2. Stable O-acyl intermediate. 3. Formation of side products (e.g., from reaction with both N and O). | 1. Ensure correct stoichiometry of the acylating agent. 2. This indicates incomplete cyclization; prolong heating. 3. Optimize reaction temperature; lower acylation temperature can improve selectivity for O-acylation. Ensure slow, controlled addition of the acyl chloride. |

| Purification Difficulties | Co-elution of product with byproducts. | Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexanes is often effective. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be effective. |

Conclusion

The synthesis of this compound via the acylation and subsequent cyclization of formamidoxime is a robust and highly efficient method. By carefully controlling reaction parameters, particularly moisture and temperature, researchers can reliably produce this valuable heterocyclic building block in high yield and purity. The protocols and insights provided in this guide serve as a comprehensive resource for chemists in the pharmaceutical and fine chemical industries, enabling the streamlined synthesis of this and related 1,2,4-oxadiazole derivatives for application in drug discovery and development programs.

References

-

Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, Kukreti, N., Singh, H., Khan, F., & Singh, S. K. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 6, 101111. Available at: [Link]

-

Kaur, R., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review. Research Journal of Pharmacy and Technology, 13(10), 5026-5033. Available at: [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 422-436. Available at: [Link]

-

Clément, J., et al. (2013). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 18(1), 262-295. Available at: [Link]

-

Boyarskiy, V. P., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(22), 5468. Available at: [Link]

-

Fustero, S., et al. (2011). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. HETEROCYCLES, 83(2), 2465-2496. Available at: [Link]

-

PubChemLite. (n.d.). This compound. PubChemLite. Retrieved January 7, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 39512-59-9 | this compound | Esters | Ambeed.com [ambeed.com]

- 3. dempochem.com [dempochem.com]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 1,2,4-Oxadiazole-3-carboxylate: A Versatile Scaffold in Modern Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Ethyl 1,2,4-oxadiazole-3-carboxylate (CAS: 39512-59-9)

Introduction: The Ascendancy of the 1,2,4-Oxadiazole Motif

First synthesized in 1884, the 1,2,4-oxadiazole ring is a five-membered heterocycle that has transitioned from a chemical curiosity to a cornerstone in medicinal chemistry.[1][2] Its resurgence in the last two decades is attributed to its unique properties as a bioisostere, a molecular mimic for ester and amide functionalities.[2] This characteristic allows chemists to replace metabolically vulnerable groups in a drug candidate, often enhancing pharmacokinetic properties like stability and bioavailability without sacrificing biological activity.

Derivatives of the 1,2,4-oxadiazole core exhibit an impressively broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and analgesic properties.[1][3][4] This versatility has cemented its status as a "privileged scaffold" in drug design. At the heart of this chemical universe lies this compound, a key building block that provides a strategic entry point for the synthesis of diverse and complex molecular architectures. This guide offers a senior application scientist's perspective on its synthesis, characterization, and strategic application in research and development.

Core Compound Identification and Physicochemical Profile

Precise identification is the foundation of reproducible science. This compound is an ester derivative of the 1,2,4-oxadiazole core, providing a stable yet reactive handle for further chemical elaboration.

| Property | Value | Source(s) |

| CAS Number | 39512-59-9 | [5][6] |

| Molecular Formula | C₅H₆N₂O₃ | [5][6] |

| Molecular Weight | 142.11 g/mol | [5][7] |

| IUPAC Name | This compound | [6] |

| Synonyms | 3-(Ethoxycarbonyl)-1,2,4-oxadiazole | [6] |

| Appearance | Solid | [6] |

| Purity | Typically ≥95% | [5] |

| Boiling Point | 88-90 °C at 3 mmHg | [8] |

| InChI Key | ZOQYOUPZOHBXRF-UHFFFAOYSA-N | [6][7] |

Synthesis: From Simple Precursors to a Privileged Core

The construction of the 1,2,4-oxadiazole ring is a well-established process in organic chemistry. The most prevalent and reliable methods involve the cyclocondensation of an amidoxime with a carboxylic acid derivative or an equivalent acylating agent.[1][9] This approach is favored for its high efficiency and the ready availability of starting materials.

Retrosynthetic Analysis and Mechanistic Insight

The synthesis of this compound typically proceeds via the reaction of an amidoxime with an ethyl ester-containing acylating agent, such as ethyl chlorooxoacetate or diethyl oxalate. The core principle involves an initial O-acylation of the amidoxime, which is a more nucleophilic site than the nitrogen atoms. This is followed by an intramolecular cyclization with subsequent dehydration to form the stable aromatic oxadiazole ring. The choice of base and solvent is critical to promote the reaction while minimizing side products.

General Synthetic Workflow Diagram

The following diagram illustrates the common synthetic pathway. The key transformation is the formation of the C-O and N-C bonds to close the five-membered ring.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure based on established methods for 1,2,4-oxadiazole synthesis.[10] Researchers should adapt it based on laboratory conditions and scale.

Objective: To synthesize this compound.

Materials:

-

Hydroxyguanidine or a suitable amidoxime precursor.

-

Ethyl chlorooxoacetate (or diethyl oxalate).

-

Pyridine or another suitable non-nucleophilic base.

-

Anhydrous solvent (e.g., Toluene, Dichloromethane).

-

Standard laboratory glassware and safety equipment.

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the starting amidoxime in the anhydrous solvent.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine) dropwise while maintaining the temperature. The base acts as a scavenger for the HCl generated during the reaction.

-

Acylation: Add a solution of ethyl chlorooxoacetate in the same anhydrous solvent dropwise to the reaction mixture over 30 minutes. The formation of a precipitate (pyridinium hydrochloride) may be observed.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cyclization: Upon completion of the acylation step, gently heat the reaction mixture to reflux (temperature dependent on solvent choice, e.g., ~80-110 °C) for 2-4 hours to facilitate the cyclodehydration step.

-

Work-up: Cool the reaction mixture to room temperature. Filter off any precipitate. Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally, brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified using column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized compound is a non-negotiable step. The following data are characteristic of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be relatively simple. Key signals would include a triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂-) protons of the ethyl group. A singlet at a downfield chemical shift would correspond to the proton on the oxadiazole ring (C5-H).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the oxadiazole ring, and the two carbons of the ethyl group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands would be observed for the C=O stretch of the ester group (around 1730-1750 cm⁻¹), C=N stretching of the oxadiazole ring, and C-O stretching.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (142.11 g/mol ).

Applications in Medicinal Chemistry and Organic Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate. The ethyl ester moiety is a key functional handle that can be readily transformed into other functional groups.

Key Derivatization Reactions

-

Hydrolysis: Saponification of the ethyl ester with a base (e.g., LiOH, NaOH) yields the corresponding 1,2,4-oxadiazole-3-carboxylic acid. This acid is a crucial intermediate for forming amide bonds with various amines via peptide coupling reagents (e.g., EDC, HATU), a common strategy in drug discovery.[10][11]

-

Amidation: Direct reaction with amines can form amides, although this often requires activation or harsh conditions. A more common route is via the carboxylic acid intermediate.

-

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), providing another point for chemical diversification.

Derivatization Workflow Diagram

This diagram outlines the potential synthetic pathways starting from the core compound.

Caption: Key derivatization pathways for synthetic diversification.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount. This compound is classified as an irritant.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation). Some sources also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[12][13]

-

Precautionary Measures:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and materials science. Its straightforward synthesis and the versatile reactivity of its ester group provide a reliable platform for constructing vast libraries of novel molecules. As researchers continue to probe complex biological targets, the demand for robust, versatile, and synthetically accessible scaffolds like the 1,2,4-oxadiazole core will only intensify. The continued exploration of new synthetic routes and novel applications for this building block will undoubtedly lead to the discovery of next-generation therapeutics and advanced materials.

References

-

Gomathy, R., & Gothai, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111. [Link]

-

Gomathy, R., & Gothai, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. [Link]

-

Gomathy, R., & Gothai, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MOST Wiedzy. [Link]

-

Amerigo Scientific. This compound. Amerigo Scientific Product Page. [Link]

-

Singh, P., & Kumar, A. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. [Link]

-

Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3330. [Link]

-

Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Medicinal Chemistry, 14(3), 205-226. [Link]

-

XiXisys. GHS SDS for this compound. XiXisys. [Link]

-

Wang, L., et al. (2022). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry, 20(3), 576-580. [Link]

-

El-Gazzar, A. A., et al. (2015). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 11, 233-240. [Link]

-

PubChem. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate. PubChem Compound Summary. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. . [Link]

-

Conier Chem&Pharma Limited. ETHYL-1,2,4-OXADIAZOLE-3-CARBOXYLATE. LookChem. [Link]

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

-

Bora, R. O., et al. (2014).[1][3][14]-oxadiazoles: synthesis and biological applications. Mini Reviews in Medicinal Chemistry, 14(4), 355-369. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. dempochem.com [dempochem.com]

- 8. 39512-59-9 Cas No. | Ethyl-1,2,4-oxadiazole-3-carboxylate | Matrix Scientific [matrix.staging.1int.co.uk]

- 9. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 10. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ipbcams.ac.cn [ipbcams.ac.cn]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 16223-25-9 Name: this compound [xixisys.com]

- 13. echemi.com [echemi.com]

- 14. Making sure you're not a bot! [mostwiedzy.pl]

Physical and chemical properties of Ethyl 1,2,4-oxadiazole-3-carboxylate

An In-depth Technical Guide to Ethyl 1,2,4-Oxadiazole-3-carboxylate

Abstract

The 1,2,4-oxadiazole ring is a cornerstone heterocyclic scaffold in modern medicinal chemistry, prized for its metabolic stability and its role as a versatile bioisostere for esters and amides.[1] This guide provides a comprehensive technical overview of a key building block, this compound. We will delve into its core molecular attributes, detailed physicochemical and spectroscopic properties, reactivity, and established synthetic protocols. Furthermore, this document highlights its significance and application in the broader context of drug discovery, supported by practical, field-proven insights and safety protocols to ensure its effective and safe utilization in a research environment.

Core Molecular Attributes

This compound is a distinct chemical entity characterized by a five-membered aromatic ring containing one oxygen and two nitrogen atoms, with an ethyl carboxylate substituent at the 3-position. This structure is fundamental to its utility as a synthetic intermediate.

-

Chemical Structure:

-

Key Identifiers:

Physicochemical Properties

The physical properties of this compound are critical for its handling, reaction setup, and purification. The compound presents as a solid at room temperature.[2] A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Melting Point | 171–174 °C | [5] |

| Boiling Point | 88-90 °C @ 2.25 mmHg | [5] |

| Flash Point | 220.8 ± 28.7 °C | [5] |

| Refractive Index | 1.596 | [5] |

| Vapor Pressure | 5.42 x 10⁻⁸ mmHg @ 25°C | [5] |

| Predicted XlogP | 0.7 | [3] |

Solubility & Stability: From a practical standpoint, its predicted LogP value suggests moderate polarity. While specific solubility data is not extensively published, compounds of this nature typically exhibit solubility in polar organic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF). The 1,2,4-oxadiazole ring is known for its high thermal and chemical stability, which contributes to its metabolic resistance in biological systems—a key reason for its prevalence in drug discovery.[1]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by two primary features: the stability of the oxadiazole ring and the reactivity of the ethyl ester group.

-

The 1,2,4-Oxadiazole Core: This heterocycle is considered aromatic and is generally resistant to a wide range of chemical conditions, making it a reliable scaffold during multi-step syntheses.[1] Its primary value in medicinal chemistry lies in its function as a bioisostere . It can effectively mimic a carboxylic acid or amide group, improving pharmacokinetic properties such as oral bioavailability and metabolic stability by replacing more labile functional groups.[6]

-

The Ethyl Ester Group: The ester at the 3-position is the primary site of reactivity. It can undergo standard ester transformations, such as:

-

Hydrolysis: Conversion to the corresponding carboxylic acid under basic or acidic conditions.

-

Amination/Amidation: Reaction with amines to form amides, a common step in building more complex drug candidates.

-

Reduction: Reduction to the corresponding alcohol.

-

This dual characteristic—a stable core with a synthetically versatile handle—makes it an exceptionally valuable starting material for creating libraries of compounds for biological screening.

Synthesis and Experimental Protocols

The construction of the 1,2,4-oxadiazole ring is a well-established process in organic chemistry, most commonly achieved through the cyclization of an amidoxime with a carboxylic acid derivative.[7][8]

General Synthetic Workflow

The diagram below outlines a typical one-pot synthesis approach, which is favored for its efficiency and reduced purification steps.

Caption: General one-pot synthesis of 1,2,4-oxadiazoles.

Protocol: One-Pot Synthesis from an Amidoxime and an Ester

This protocol describes a general, reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, which can be adapted for this compound. The method is based on procedures that leverage a superbase medium or activating agents to drive the reaction.[7][8]

Objective: To synthesize a 1,2,4-oxadiazole via condensation and cyclization.

Materials:

-

N-aryl/alkyl amidoxime (1.0 eq)

-

Methyl or Ethyl Carboxylate (1.1 eq)

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

-

Base: Powdered Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

-

Reaction vessel with magnetic stirrer and inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: A dry, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere. This is crucial as the strong bases used are often hygroscopic and reactive with atmospheric moisture.

-

Reagent Addition: To the flask, add the amidoxime (1.0 eq) and the chosen solvent (DMSO is often effective for these reactions). Stir until the amidoxime is fully dissolved.

-

Base Addition: Carefully add the powdered base (e.g., NaOH) in portions. The use of a powdered base maximizes surface area and reactivity. An exothermic reaction may be observed.

-

Ester Addition: Add the carboxylate ester (1.1 eq) dropwise to the stirring mixture. The reaction is typically run at room temperature but may require gentle heating (e.g., to 80°C in THF) to proceed to completion.[6]

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary significantly, from 4 to 24 hours, depending on the specific substrates.[7]

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by pouring it into a beaker of ice water.

-

The resulting precipitate is the crude product. Collect it by vacuum filtration and wash with cold water to remove residual base and solvent.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

-

Expert Insight: The choice of base and solvent is critical. A "superbase" system like NaOH/DMSO facilitates the deprotonation steps necessary for cyclization at room temperature.[7] Alternatively, using a milder base like K₂CO₃ in THF often requires thermal energy to drive the cyclization but can be more suitable for sensitive substrates.[6]

Applications in Drug Development

The 1,2,4-oxadiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of compounds with diverse biological activities.[7] Its inclusion in drug candidates is a strategic choice to enhance drug-like properties.

-

Broad-Spectrum Biological Activity: Derivatives have demonstrated anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and analgesic properties.[7][9]

-

Commercial Drugs: Several commercially available drugs feature the 1,2,4-oxadiazole ring, underscoring its acceptance and utility in approved therapeutics.[7]

-

SARS-CoV-2 Research: More recently, 1,2,4-oxadiazole derivatives have been designed and evaluated as potent inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication.[10]

This compound serves as a key entry point for synthesizing libraries of these potentially therapeutic molecules.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The Globally Harmonized System (GHS) classifications provide a clear guide to its potential hazards.

-

GHS Pictograms:

-

Health Hazard

-

Irritant

-

-

Hazard Statements:

-

Precautionary Statements (Prevention):

Handling Recommendations: Always handle this compound in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. In case of contact, follow standard first-aid measures and seek medical advice. Store the container tightly closed in a dry, well-ventilated place.[5]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its combination of a stable, bioisosteric core and a reactive ester handle provides a reliable and versatile platform for the synthesis of novel compounds. A thorough understanding of its physical properties, chemical reactivity, and safety protocols, as detailed in this guide, is paramount for leveraging its full potential in the pursuit of new therapeutic agents.

References

-

Buy ETHYL-1,2,4-OXADIAZOLE-3-CARBOXYLATE from Conier Chem&Pharma Limited. [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 16223-25-9 Name: this compound - XiXisys. [Link]

-

Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate - PubChem. [Link]

-

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate | C7H10N2O3 | CID 46835430 - PubChem. [Link]

-

Synthesis of 1,3,4-Oxadiazole Derivatives from Ethyl-2-Piperidone-3-Carboxylate. [Link]

-

This compound (C5H6N2O3) - PubChemLite. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. [Link]

-

Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity - TSI Journals. [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]

-

Synthesis and Screening of New[2][11]Oxadiazole,[2][5][11]Triazole, and[2][5][11]Triazolo[4,3-b][2][5][11]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) | ACS Omega. [Link]

-

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1-piperidinylmethyl)-1H-1,2,3-triazole-4-carboxylate - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]

-

1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - MDPI. [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC - NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C5H6N2O3) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. tsijournals.com [tsijournals.com]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 10. ipbcams.ac.cn [ipbcams.ac.cn]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 16223-25-9 Name: this compound [xixisys.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 1,2,4-Oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for Ethyl 1,2,4-oxadiazole-3-carboxylate. These predictions are based on the analysis of similar 1,2,4-oxadiazole derivatives and fundamental NMR theory.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 8.8 | Singlet | 1H | H-5 (oxadiazole ring) |

| ~4.5 - 4.3 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~1.5 - 1.3 | Triplet | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 165 | C-5 (oxadiazole ring) |

| ~160 - 155 | C =O (ester) |

| ~155 - 150 | C-3 (oxadiazole ring) |

| ~63 - 61 | -O-CH₂ -CH₃ |

| ~15 - 13 | -O-CH₂-CH₃ |

Spectral Interpretation and Rationale

The predicted NMR data is rooted in the electronic environment of each nucleus within the this compound molecule.

¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to be relatively simple, exhibiting three distinct signals corresponding to the oxadiazole ring proton and the two chemically different sets of protons in the ethyl group.

-

Oxadiazole Proton (H-5): The proton at the C-5 position of the 1,2,4-oxadiazole ring is expected to be the most deshielded proton in the molecule. Its chemical shift is predicted to be in the downfield region of approximately 8.8 to 9.0 ppm. This significant deshielding is a consequence of the electron-withdrawing nature of the two nitrogen atoms and the oxygen atom within the heterocyclic ring, which reduces the electron density around the H-5 proton. The signal is expected to be a singlet as there are no adjacent protons to couple with.

-

Ethyl Group Protons: The ethyl ester moiety gives rise to two characteristic signals: a quartet and a triplet.

-

The methylene protons (-O-CH₂-CH₃) are directly attached to the electron-withdrawing oxygen atom of the ester group. This proximity causes a moderate deshielding effect, resulting in a predicted chemical shift in the range of 4.3 to 4.5 ppm. The signal will appear as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, where n=3).

-

The methyl protons (-O-CH₂-CH₃) are further away from the electronegative oxygen and the oxadiazole ring. Consequently, they are more shielded and will resonate at a higher field (upfield), with a predicted chemical shift between 1.3 and 1.5 ppm. This signal will be a triplet due to coupling with the two adjacent methylene protons (n+1 rule, where n=2).

-

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

-

Oxadiazole Ring Carbons (C-3 and C-5): The two carbon atoms of the 1,2,4-oxadiazole ring are significantly deshielded due to the influence of the heteroatoms. Based on data from related structures, C-5 is generally found further downfield than C-3 in 3-carboxy-substituted 1,2,4-oxadiazoles.[1][2][3] Therefore, the signal for C-5 is predicted to be in the 165-170 ppm region, while the C-3 signal is expected around 150-155 ppm.

-

Ester Group Carbons:

-

The carbonyl carbon (C=O) of the ethyl ester is a quaternary carbon and is highly deshielded, with a characteristic chemical shift predicted to be in the range of 155-160 ppm.

-

The methylene carbon (-O-CH₂-CH₃) , being directly attached to the oxygen atom, will be found in the range of 61-63 ppm.

-

The methyl carbon (-O-CH₂-CH₃) is the most shielded carbon in the molecule, and its signal is expected to appear upfield, around 13-15 ppm.

-

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation. Purification can be achieved by techniques such as recrystallization or column chromatography.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. It is aprotic and capable of dissolving a wide range of organic molecules. For solubility issues, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Acquisition Time: Typically 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlets for all carbon signals.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Molecular Structure and NMR Correlation Diagram

The following diagram illustrates the molecular structure of this compound and the correlation between the different nuclei, which is fundamental to understanding the NMR data.

Figure 1. Molecular structure of this compound with predicted ¹H and ¹³C NMR chemical shifts.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for this compound. By understanding the principles of chemical shifts and spin-spin coupling, researchers can confidently interpret the NMR spectra to confirm the structure and purity of this important heterocyclic compound. The detailed experimental protocol and the structural correlation diagram serve as practical tools for scientists engaged in the synthesis and characterization of novel 1,2,4-oxadiazole derivatives, facilitating advancements in drug discovery and materials science.

References

-

ResearchGate. 1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e. [Link]

-

SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

-

Amerigo Scientific. This compound. [Link]

-

PubChemLite. This compound (C5H6N2O3). [Link]

Sources

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 1,2,4-Oxadiazole Derivatives in Drug Development

Introduction: The 1,2,4-Oxadiazole Scaffold - A Privileged Player in Medicinal Chemistry

The five-membered 1,2,4-oxadiazole ring has emerged as a cornerstone in modern drug discovery, prized for its unique electronic properties and its role as a bioisosteric replacement for amide and ester functionalities.[1][2][3][4] This heterocycle is a key component in a wide array of therapeutic agents, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective.[1][4][5][6] The metabolic stability conferred by the oxadiazole ring, coupled with its ability to engage in specific intermolecular interactions, makes it a highly attractive scaffold for medicinal chemists.[7][8]

The translation of a promising molecule into a viable drug product, however, is critically dependent on its solid-state properties. These properties, which include solubility, stability, and bioavailability, are intrinsically governed by the precise three-dimensional arrangement of molecules in the crystalline lattice. Consequently, a thorough understanding of the crystal structure of 1,2,4-oxadiazole derivatives is not merely an academic exercise but a fundamental necessity for rational drug design and development.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles and practical methodologies for the crystal structure analysis of 1,2,4-oxadiazole derivatives. Moving beyond a simple recitation of techniques, this document elucidates the causality behind experimental choices and provides a framework for interpreting structural data to drive informed decision-making in the drug development pipeline.

Part 1: The Crystallographic Workflow - From Molecule to Molecular Structure

The journey from a newly synthesized 1,2,4-oxadiazole derivative to its fully elucidated crystal structure is a multi-step process that demands precision and a foundational understanding of crystallographic principles. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the atomic arrangement within a crystalline solid.[9][10] The overarching goal is to obtain a high-quality, single crystal that, when irradiated with X-rays, produces a diffraction pattern from which the electron density distribution, and thus the molecular structure, can be deduced.[10][11]

The Crucial First Step: Growing High-Quality Single Crystals

The adage "the better the crystal, the better the structure" is a fundamental truth in crystallography.[9] Obtaining crystals suitable for SC-XRD is often the most challenging and rate-limiting step.[9] The ideal crystal is a single, well-ordered lattice, free from significant defects, with dimensions typically in the range of 0.1 to 0.5 mm.

A commonly employed and effective method for growing single crystals of organic compounds like 1,2,4-oxadiazole derivatives is slow evaporation.[10]

-

Solvent Selection: The choice of solvent is paramount. The ideal solvent should dissolve the compound moderately. If the compound is too soluble, it will be difficult to achieve the supersaturation required for crystallization. If it is too insoluble, it will not be possible to dissolve enough material. A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) is recommended.

-

Solution Preparation: Prepare a nearly saturated solution of the 1,2,4-oxadiazole derivative in the chosen solvent at room temperature. Ensure the compound is fully dissolved; gentle warming may be applied if necessary, followed by cooling to room temperature. The solution must be free of any particulate matter; filtration through a small cotton plug in a Pasteur pipette is advisable.

-

Crystallization Vessel: Transfer the filtered solution to a clean, small vial or test tube. The vessel should have a narrow opening to control the rate of evaporation.

-

Controlled Evaporation: Cover the vessel with a cap or parafilm. Pierce the covering with a needle to create one or a few small holes. This allows the solvent to evaporate slowly over a period of days to weeks.[10]

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of a laboratory bench. Temperature fluctuations should be minimized.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully extract them from the mother liquor using a spatula or a nylon loop. Gently wash the crystals with a small amount of cold solvent to remove any surface impurities and allow them to dry.

Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[12]

The process of solving the crystal structure involves determining the phases of the diffracted X-rays, which are lost during the experiment. Direct methods are commonly used for small molecules like 1,2,4-oxadiazole derivatives.[12] The resulting electron density map is then interpreted to build a molecular model, which is subsequently refined to achieve the best possible fit with the experimental data.[12]

Visualization of the Crystallographic Workflow

Caption: Figure 2. Common Intermolecular Interactions.

Part 3: The Structure-Property Relationship - From Crystal Packing to Biological Function

The insights gained from crystal structure analysis are directly applicable to addressing critical challenges in drug development. The arrangement of molecules in the solid state has a profound impact on the physicochemical properties and, ultimately, the therapeutic efficacy of a drug candidate. [7]

Impact on Physicochemical Properties

-

Solubility and Dissolution Rate: The strength of the intermolecular interactions in the crystal lattice determines the lattice energy. A higher lattice energy generally corresponds to lower aqueous solubility. Polymorphs—different crystal forms of the same molecule—can exhibit significantly different solubilities, which can have a major impact on bioavailability. Crystal structure analysis is the only way to definitively identify and characterize different polymorphic forms. [13][14]* Stability and Hygroscopicity: The crystal packing arrangement influences the chemical and physical stability of the compound. A densely packed structure may be less susceptible to degradation. The presence of voids or channels in the crystal lattice can affect its tendency to absorb water (hygroscopicity).

-

Mechanical Properties: The arrangement of molecules and the nature of their interactions also dictate the mechanical properties of the crystalline solid, such as its tabletability, which is a critical parameter in formulation development.

Informing Structure-Activity Relationships (SAR)

While biological activity is primarily determined by the interaction of a single molecule with its target, the crystal structure provides the most accurate, experimentally determined conformation of that molecule. This information is invaluable for:

-

Computational Modeling: The experimentally determined solid-state conformation serves as a crucial starting point for molecular docking studies and other computational analyses aimed at understanding the binding mode of the drug candidate with its biological target. [15][16]For instance, the crystal structure of a 1,2,4-oxadiazole derivative in complex with its target enzyme can reveal key binding interactions and guide the design of more potent analogs. [1]* Conformational Analysis: For flexible molecules, the crystal structure reveals one of the low-energy conformations accessible to the molecule. This can provide insights into the bioactive conformation and help rationalize observed structure-activity relationships.

Conclusion: An Indispensable Tool in the Chemist's Arsenal

The crystal structure analysis of 1,2,4-oxadiazole derivatives is far more than a routine characterization technique. It is a powerful analytical method that provides indispensable insights into the solid-state properties and conformational preferences of these vital medicinal scaffolds. By systematically applying the principles and protocols outlined in this guide, researchers can harness the power of crystallography to de-risk drug candidates, optimize their physicochemical properties, and accelerate the journey from a promising lead compound to a life-changing therapeutic. The atomic-level precision afforded by X-ray diffraction provides a solid foundation upon which to build successful drug development programs.

References

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111. [Link]

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. [Link]

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MOST Wiedzy. [Link]

-

Pinga, M., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure of some known 1,2,4-oxadiazole drugs. ResearchGate. [Link]

-

Price, S. L. (2013). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]

-

Khan, M. A., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(44), 6299-6308. [Link]

-

Ewald, P. P. (n.d.). Methods and problems of crystal structure analysis. International Union of Crystallography. [Link]

-

Price, S. L. (2014). Predicting crystal structures of organic compounds. ResearchGate. [Link]

-

Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 15(25), 2634–2640. [Link]

-

ResearchGate. (n.d.). Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,4-Oxadiazole. PubChem. [Link]

-

de Oliveira, R. B., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(14), 5374. [Link]

-

Pace, A., et al. (2017). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2017(3), 377-396. [Link]

-

ResearchGate. (n.d.). The physical properties of 1,3,4-oxadiazole. ResearchGate. [Link]

-

Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. JoVE. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(11), 1546. [Link]

-

Pervaram, S., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Chemistry Central Journal, 15(1), 60. [Link]

-

Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. [Link]

-

Physical Sciences Data Infrastructure. (n.d.). Cambridge Structural Database (CSD). PSDI. [Link]

-

D'Anna, F., et al. (2021). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Molecules, 26(11), 3369. [Link]

-

Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 1–25. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. soc.chim.it [soc.chim.it]

- 4. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. mdpi.com [mdpi.com]

- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 11. iucr.org [iucr.org]

- 12. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 13. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60279F [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

An In-Depth Technical Guide to Ethyl 1,2,4-Oxadiazole-3-carboxylate for Researchers and Drug Development Professionals

The five-membered 1,2,4-oxadiazole heterocyclic ring has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its significance stems from its role as a bioisostere, a molecular mimic that can replace labile functional groups like esters and amides in pharmacologically active molecules.[3] This substitution often enhances metabolic stability, improves pharmacokinetic profiles, and maintains or improves target binding affinity. The inherent stability of the oxadiazole ring, coupled with its capacity for diverse substitution at the 3- and 5-positions, provides a robust framework for the design of novel therapeutics.[1][3] Compounds incorporating this moiety have demonstrated an impressively broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4]

This guide focuses on a key building block within this chemical class: This compound . Its structure contains the core oxadiazole ring appended with a reactive ethyl ester group, making it an exceptionally versatile precursor for the synthesis of a wide array of more complex derivatives for drug discovery pipelines.

Core Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. This compound is known by several synonyms, and its core properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | 1,2,4-Oxadiazole-3-carboxylic acid, ethyl ester; 3-(Ethoxycarbonyl)-1,2,4-oxadiazole | [5] |

| CAS Number | 39512-59-9 | [5] |

| Molecular Formula | C₅H₆N₂O₃ | [5][6] |

| Molecular Weight | 142.11 g/mol | [5][7] |

| Physical Form | Solid | [5] |

| InChI Key | ZOQYOUPZOHBXRF-UHFFFAOYSA-N | [5][6] |

| SMILES | CCOC(=O)C1=NOC=N1 | [6] |

Synthesis Pathway and Experimental Protocol

The most prevalent and efficient method for constructing the 1,2,4-oxadiazole ring is through the cyclization of an N-acyl-amidoxime intermediate, which is itself formed from an amidoxime and an acylating agent. This is conceptually a [4+1] cycloaddition where four atoms (C-N-O-H from the amidoxime) and one atom (the carbonyl carbon from an acylating agent) form the ring.[8]

For this compound, a common and direct approach involves the reaction of an appropriate amidoxime with a reagent that can provide the C5 carbon of the ring, followed by cyclization. A highly effective method utilizes the reaction of ethyl 2-amino-2-(hydroxyimino)acetate with an orthoformate ester.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Detailed Step-by-Step Synthesis Protocol

This protocol describes a representative one-pot synthesis. The causality for this choice is efficiency; combining the acylation and cyclization steps reduces handling, time, and potential for yield loss. The use of an acid catalyst like p-toluenesulfonic acid (p-TsOH) is critical for promoting the dehydration and subsequent ring closure.

Materials:

-

Ethyl 2-amino-2-(hydroxyimino)acetate

-

Triethyl orthoformate

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene (or another suitable high-boiling solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for purification)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-amino-2-(hydroxyimino)acetate (1.0 eq) and toluene (approx. 10 mL per gram of amidoxime).

-

Reagent Addition: Add triethyl orthoformate (1.5 eq) to the suspension, followed by a catalytic amount of p-TsOH (0.05 eq).

-

Cyclization: Heat the reaction mixture to reflux (typically around 110-120°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed (usually 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash is crucial to neutralize the acid catalyst.

-

Extraction & Drying: Extract the aqueous layers with ethyl acetate. Combine all organic layers and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized compound is a non-negotiable step. The following table outlines the expected analytical signatures for this compound based on its structure.

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ ~8.8-9.2 (s, 1H), δ ~4.4-4.6 (q, 2H), δ ~1.4-1.6 (t, 3H) | The singlet in the downfield region corresponds to the proton at the C5 position of the electron-deficient oxadiazole ring. The quartet and triplet are characteristic of the ethyl ester group (–OCH₂CH₃). |

| ¹³C NMR | δ ~160-165 (C=O), δ ~155-160 (C3), δ ~145-150 (C5), δ ~62-65 (–OCH₂–), δ ~13-15 (–CH₃) | Signals correspond to the ester carbonyl, the two distinct carbons of the oxadiazole ring, and the two carbons of the ethyl group. |

| IR Spectroscopy | ~1730-1750 cm⁻¹ (C=O stretch), ~1600-1650 cm⁻¹ (C=N stretch), ~1100-1250 cm⁻¹ (C-O stretch) | Strong absorption for the ester carbonyl is expected. The C=N and C-O stretches are characteristic of the oxadiazole ring and ester functionality. |

| Mass Spec (EI) | [M]⁺ at m/z = 142.04 | The molecular ion peak should correspond to the molecular weight of the compound (C₅H₆N₂O₃). |

Key Reactions and Derivatization Potential

The utility of this compound as a building block lies in the reactivity of its ethyl ester moiety. This group can be readily transformed into other functionalities, such as carboxylic acids, amides, and hydrazides, which serve as handles for further molecular elaboration in a drug discovery context.

Derivatization Pathways Diagram

Caption: Key derivatization reactions starting from the title compound.

Protocol 1: Saponification to Carboxylic Acid

Rationale: Converting the ester to a carboxylic acid is often the first step in preparing amide libraries via peptide coupling reagents. Lithium hydroxide (LiOH) is a preferred base as it minimizes side reactions.

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (1.5-2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~2-3 with dilute hydrochloric acid (e.g., 1N HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which may be purified by recrystallization or chromatography.

Protocol 2: Direct Amidation

Rationale: Direct conversion of the ester to an amide can be achieved by heating with an amine. This method is straightforward for simple, unhindered amines.

Procedure:

-

In a sealed tube or vial, combine this compound (1.0 eq) and the desired primary or secondary amine (2.0-5.0 eq), either neat or in a polar solvent like ethanol.

-

Heat the mixture to a temperature between 80-120°C.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Remove the solvent and excess amine under reduced pressure.

-

Purify the resulting amide product by flash chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound is realized in its application as a versatile scaffold for constructing potential therapeutic agents.

-

Bioisosteric Replacement: The 1,2,4-oxadiazole core is a well-established bioisostere for amide and ester groups.[3] Its incorporation can block metabolic hydrolysis by esterases or amidases, thereby increasing the in-vivo half-life of a drug candidate. This strategy has been successfully employed to improve the drug-like properties of numerous compounds.

-

Scaffold for Library Synthesis: The carboxylic acid and amide derivatives (prepared as per Section 4) are ideal attachment points for a variety of other chemical moieties. By using combinatorial chemistry approaches, large libraries of 3,5-disubstituted 1,2,4-oxadiazoles can be rapidly synthesized and screened for biological activity against various targets.[4]

-

Modulation of Physicochemical Properties: The introduction of the rigid, polar oxadiazole ring influences a molecule's overall properties, including its solubility, lipophilicity (logP), and hydrogen bonding capacity. These parameters can be fine-tuned by selecting appropriate substituents at the 3- and 5-positions to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazards: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][11]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]

-

Wash hands thoroughly after handling.

-

Always consult the most recent Safety Data Sheet (SDS) for the compound before use.[9][10][11]

References

- BenchChem. (n.d.). Application Notes and Protocols for the Design and Synthesis of Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.

- CymitQuimica. (n.d.). This compound.

- Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111.

- ChemicalBook. (n.d.). ETHYL-1,2,4-OXADIAZOLE-3-CARBOXYLATE | 16223-25-9.

- PubMed. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6):111.

- CymitQuimica. (n.d.). SAFETY DATA SHEET - Ethyl 5-amino-1.2.4-oxadiazole-3-carboxylate.

- Ayoup, M. S., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of the Egyptian National Cancer Institute.

- Conier Chem&Pharma Limited. (n.d.). Buy ETHYL-1,2,4-OXADIAZOLE-3-CARBOXYLATE.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- PubChemLite. (n.d.). This compound (C5H6N2O3).

- Piaz, V. D., et al. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Medicinal Chemistry.

- Santa Cruz Biotechnology. (n.d.). Ethyl-1,2,4-oxadiazole-3-carboxylate.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. PubChemLite - this compound (C5H6N2O3) [pubchemlite.lcsb.uni.lu]

- 7. scbt.com [scbt.com]

- 8. soc.chim.it [soc.chim.it]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Stability and Storage of Ethyl 1,2,4-Oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of significant interest in medicinal chemistry and materials science due to its notable chemical and metabolic stability.[1] The inherent stability of the oxadiazole ring makes it a valuable component in the design of novel therapeutics, where it can serve as a bioisostere for ester and amide functionalities, often with improved pharmacokinetic properties.[2] Ethyl 1,2,4-oxadiazole-3-carboxylate is a key building block in the synthesis of more complex molecules, and a thorough understanding of its stability and optimal storage conditions is paramount to ensure its integrity and the reproducibility of experimental outcomes. This guide provides a detailed technical overview of the stability of this compound, including its degradation pathways and recommended storage and handling procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 39512-59-9 | [3][4] |

| Molecular Formula | C₅H₆N₂O₃ | [3][4] |

| Molecular Weight | 142.11 g/mol | [3][4] |

| Appearance | Solid | [4] |

| Purity | Typically >95% | [3][4] |

Chemical Stability Profile

The stability of this compound is governed by the interplay of the robust 1,2,4-oxadiazole core and the more labile ethyl ester functional group.

Thermal Stability

Photostability

Photochemical studies on 1,2,4-oxadiazole derivatives suggest a potential for photoisomerization or degradation upon exposure to ultraviolet (UV) light.[5] Irradiation can, in some cases, lead to ring photoisomerization to the corresponding 1,3,4-oxadiazole or even ring-opening reactions.[5] Therefore, it is crucial to protect this compound from light to maintain its chemical integrity.

pH and Hydrolytic Stability

The hydrolytic stability of this compound is influenced by both the ester functional group and the oxadiazole ring, particularly under acidic and basic conditions.

Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which can be catalyzed by either acid or base, to yield the corresponding carboxylic acid and ethanol.[6][7] Alkaline hydrolysis is typically faster and irreversible compared to acid-catalyzed hydrolysis, which is an equilibrium process.[6][7]

Oxadiazole Ring Stability: A detailed study on the degradation kinetics of a complex 1,2,4-oxadiazole derivative revealed that the ring itself can undergo opening under both acidic and basic conditions.[8] The compound exhibited maximum stability in the pH range of 3-5.[8]

-

Acid-Catalyzed Degradation: At low pH, the N-4 atom of the 1,2,4-oxadiazole ring can be protonated. This is followed by a nucleophilic attack on the activated methine carbon (C-5), leading to ring opening and the formation of an aryl nitrile degradation product.[8]

-

Base-Catalyzed Degradation: Under basic conditions, a nucleophilic attack occurs on the methine carbon (C-5), generating an anion on the N-4 atom. Subsequent protonation, for instance by water, facilitates the ring-opening to yield the same aryl nitrile degradation product.[8]

The proposed degradation pathways are illustrated in the diagram below.

Proposed degradation pathways of the 1,2,4-oxadiazole ring.

Recommended Storage and Handling

Based on the stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended storage at 2-8°C. | To minimize the rate of any potential thermal degradation and hydrolytic reactions. |

| Light | Protect from light. Store in an amber vial or a light-blocking container. | To prevent photochemical degradation or isomerization of the oxadiazole ring. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation and minimize exposure to atmospheric moisture. |

| Container | Keep container tightly closed. | To prevent the ingress of moisture, which can lead to hydrolysis of the ester and potentially the oxadiazole ring. |

| pH | Avoid contact with strong acids and bases. | The oxadiazole ring is susceptible to degradation at pH extremes. The compound is most stable in a slightly acidic to neutral pH range (pH 3-5). |

Experimental Protocol: Forced Degradation Study

To experimentally verify the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is recommended. The following protocol outlines the key stress conditions.

Workflow for a forced degradation study.

Step-by-Step Methodology

-